molecular formula C9H12N2O3 B14385027 Ethyl 3-amino-2-(2-cyano-1-hydroxyethenyl)but-2-enoate CAS No. 88518-57-4

Ethyl 3-amino-2-(2-cyano-1-hydroxyethenyl)but-2-enoate

Cat. No.: B14385027
CAS No.: 88518-57-4
M. Wt: 196.20 g/mol
InChI Key: MUFMKJZMTVJYOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-amino-2-(2-cyano-1-hydroxyethenyl)but-2-enoate is an organic compound with a complex structure that includes amino, cyano, and hydroxyethenyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-2-(2-cyano-1-hydroxyethenyl)but-2-enoate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with cyanoacetamide under basic conditions, followed by the addition of an appropriate amine. The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-2-(2-cyano-1-hydroxyethenyl)but-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Ethyl 3-amino-2-(2-cyano-1-hydroxyethenyl)but-2-enoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-2-(2-cyano-1-hydroxyethenyl)but-2-enoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-amino-2-butenoate
  • Ethyl 2-cyano-3-aminobutenoate
  • Ethyl 3-amino-2-cyanopropenoate

Uniqueness

Ethyl 3-amino-2-(2-cyano-1-hydroxyethenyl)but-2-enoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

88518-57-4

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

ethyl 3-amino-2-(2-cyano-1-hydroxyethenyl)but-2-enoate

InChI

InChI=1S/C9H12N2O3/c1-3-14-9(13)8(6(2)11)7(12)4-5-10/h4,12H,3,11H2,1-2H3

InChI Key

MUFMKJZMTVJYOD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C(C)N)C(=CC#N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.